3,5-Dichlorophenylboric acid

CAS No.:

Cat. No.: VC14012007

Molecular Formula: C6H5BCl2O3

Molecular Weight: 206.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BCl2O3 |

|---|---|

| Molecular Weight | 206.82 g/mol |

| IUPAC Name | (3,5-dichlorophenoxy)boronic acid |

| Standard InChI | InChI=1S/C6H5BCl2O3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,10-11H |

| Standard InChI Key | NOEIRXPICMXEJM-UHFFFAOYSA-N |

| Canonical SMILES | B(O)(O)OC1=CC(=CC(=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

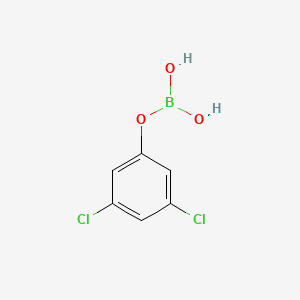

The systematic IUPAC name for this compound is (3,5-dichlorophenoxy)boronic acid, reflecting the substitution pattern on the benzene ring and the boronic acid moiety . Alternative designations include 3,5-dichlorophenylboronic acid, 3,5-DICHLOROBENZENEBORONIC ACID, and AKOS BRN-0088, among others . The multiplicity of synonyms underscores its widespread recognition across chemical databases and commercial catalogs.

Molecular Architecture

The molecule consists of a benzene ring with chlorine atoms at the 3- and 5-positions, coupled with a boronic acid group (-B(OH)₂) at the para position. This arrangement is confirmed by its SMILES notation (B(O)(O)OC1=CC(=CC(=C1)Cl)Cl) and InChIKey (NOEIRXPICMXEJM-UHFFFAOYSA-N) . X-ray crystallography and computational modeling reveal a planar aromatic system with bond angles consistent with sp² hybridization at the boron center .

Table 1: Structural and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 67492-50-6 | |

| Molecular Formula | C₆H₅BCl₂O₂ | |

| Molecular Weight | 190.82 g/mol | |

| InChIKey | NOEIRXPICMXEJM-UHFFFAOYSA-N | |

| SMILES | B(O)(O)OC1=CC(=CC(=C1)Cl)Cl |

Physicochemical Properties

Thermal Stability and Phase Behavior

3,5-Dichlorophenylboric acid exhibits a melting point of 315°C, indicative of strong intermolecular interactions, likely due to hydrogen bonding between boronic acid groups . The predicted density of 1.47–1.5 g/cm³ aligns with values typical for crystalline aromatic boronic acids . Boiling points are extrapolated to 351.7°C at atmospheric pressure, though decomposition may occur before vaporization .

Solubility and Reactivity

The compound demonstrates limited solubility in polar aprotic solvents but reacts readily in aqueous basic conditions, forming borate salts. Its Lewis acidic boron center facilitates transmetalation in Suzuki-Miyaura couplings, a trait exploited in catalytic cycles . The electron-withdrawing chlorine substituents enhance electrophilicity at the boron atom, increasing reactivity toward nucleophiles.

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 315°C | |

| Density | 1.47–1.5 g/cm³ | |

| Boiling Point | 351.7°C (predicted) | |

| Flash Point | 166.5°C | |

| LogP (Octanol-Water) | 2.79 |

Synthetic Routes and Optimization

Hydrolysis of Pinacol Esters

A common precursor, 3,5-dichlorophenylboronic acid pinacol ester (CAS 68716-51-8), undergoes acid-catalyzed hydrolysis to yield the target compound. This method achieves >98% purity, as verified by GC and titration . The ester’s crystalline form (melting point 53°C) simplifies handling prior to deprotection .

Direct Boronation Strategies

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a key component in Suzuki reactions, 3,5-dichlorophenylboric acid couples with aryl halides to form biaryl structures. Its chlorine substituents provide sites for further functionalization, enabling iterative synthesis of complex molecules .

Pharmaceutical Intermediates

The compound’s ability to introduce dichlorophenyl motifs into drug candidates is exploited in antiviral and antifungal agent development. For example, it serves as a building block for protease inhibitors targeting viral replication .

Recent Advances and Research Directions

Materials Science Innovations

Recent studies explore its incorporation into metal-organic frameworks (MOFs) for gas storage. The dichlorophenyl group enhances framework stability while the boronic acid moiety enables post-synthetic modification .

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral ligands to induce asymmetry in boronic acid-mediated couplings, expanding access to enantiomerically pure compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume